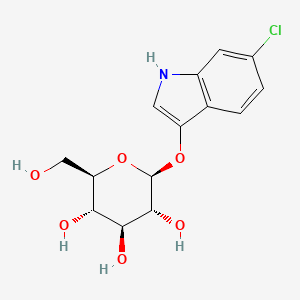

6-Chloro-3-indolyl beta-D-glucopyranoside

説明

Overview of Chromogenic Substrates in Biochemical Analysis

Chromogenic substrates are indispensable tools in modern biochemical analysis, designed to produce a visible color change following a specific enzymatic reaction. nih.gov These substrates are typically colorless, soluble molecules composed of two key parts: a substrate specific to a target enzyme and a chromophore, which is a chemical group that releases a distinct color upon cleavage from the substrate. chemistryviews.org This enzymatic reaction converts the initially colorless compound into a colored, often insoluble, product. chemistryviews.org

The principle behind their use is the specific interaction between the substrate and the target enzyme. The enzyme catalyzes the hydrolysis of the substrate, freeing the chromophore. acs.org The intensity of the resulting color is proportional to the enzyme's activity and can be measured spectrophotometrically for quantitative analysis or observed directly for qualitative assessment. inalcopharm.com

This straightforward yet powerful mechanism makes chromogenic substrates vital in a wide array of applications. They are fundamental in techniques such as enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry, and microbial detection in culture media. nih.gov Their ease of use and the immediate visual feedback they offer provide a significant advantage over more complex detection methods like fluorescence or radioactive labeling. nih.gov

Historical Context of Indoxyl Derivatives as Enzyme Probes

The use of indoxyl derivatives as enzyme probes has a rich history rooted in the chemistry of indigo (B80030) dye. nih.gov Indoxyl esters and glycosides are valuable chromogenic substrates for detecting enzyme activities in fields like histochemistry, biochemistry, and bacteriology. nih.gov The underlying chemical reaction is analogous to the natural processes that form indigoid dyes from precursors like indoxyl-beta-d-glucoside in certain plants and 6-bromo-2-S-methylindoxyl sulfate (B86663) in specific molluscs, which produces the famous Tyrian purple dye. dcfinechemicals.com

The scientific application of this principle began in the mid-20th century. In 1951, Barrnett and Seligman first reported an indigogenic method for detecting esterase activity using indoxyl acetate (B1210297) and butyrate. nih.gov This pioneering work laid the foundation for adapting the indigogenic principle for other enzymes. About a decade later, this concept was extended to the localization of mammalian glucosidases. nih.gov

The mechanism involves the enzymatic hydrolysis of the indoxyl substrate, which releases an indoxyl intermediate. This intermediate is diffusible and, in the presence of oxygen, undergoes rapid oxidative dimerization to form an insoluble, intensely colored indigo dye at the site of enzyme activity. nih.govfishersci.com The substitution pattern on the indoxyl ring is a critical determinant of the final color and physical properties of the dye produced. nih.gov For instance, halogenated indoxyls, such as 5-bromo-4-chloro-indoxyl derivatives, were found to produce smaller dye particles with less diffusion, leading to more precise localization of enzyme activity. nih.gov The development of these derivatives, despite challenges in their synthesis, has led to a wide range of probes for detecting various hydrolases, including glycosidases, phosphatases, and esterases. nih.govnih.gov

Significance of Glycosidase Activity in Biological Systems

Glycosidases, also known as glycoside hydrolases, are a ubiquitous and essential class of enzymes found in all domains of life. thermofisher.comnih.gov They catalyze the hydrolysis of glycosidic bonds, which link sugar molecules to other sugars or to non-carbohydrate moieties (aglycones), resulting in the liberation of monosaccharides or oligosaccharides. nih.gov This fundamental function places glycosidases at the center of numerous critical biological processes.

The roles of glycosidases are incredibly diverse:

Biomass Degradation: In microorganisms, enzymes like cellulases and amylases are crucial for breaking down complex polysaccharides such as cellulose (B213188) and starch into simpler sugars for energy. nih.govacs.org

Cellular Function and Metabolism: In mammals, glycosidases are involved in the metabolism of glycolipids and dietary glycosides. thermofisher.com For example, a deficiency in the lysosomal enzyme acid β-glucosidase (GBA1) leads to Gaucher disease, a condition characterized by the accumulation of glucosylceramide. thermofisher.commdpi.com

Plant Biology: In plants, glycosidases participate in defense mechanisms (e.g., releasing toxic compounds from inactive glycosides), cell wall lignification, turnover of cell wall components, and the activation of phytohormones. thermofisher.com

Food and Industry: The activity of glycosidases is significant in the food industry, where they can release aromatic compounds from glycosidic precursors in fruits and wine, enhancing flavor and aroma. scbt.com They also have broad industrial applications, from the production of biofuels to their use in the paper and pulp industry. nih.gov

Given their widespread importance, the detection and quantification of glycosidase activity are vital for both basic research and applied science. The study of these enzymes provides insights into metabolic pathways, disease mechanisms, and microbial ecology, and aids in the development of new industrial processes. thermofisher.comacs.org

Rationale for Research on 6-Chloro-3-indolyl beta-D-glucopyranoside as a Model Chromogenic Substrate

This compound, also known as Salmon-Glucoside, serves as a valuable model chromogenic substrate for the specific detection of β-glucosidase activity. inalcopharm.combiosynth.com The rationale for its use in research is based on its specific chemical properties and the clear, distinct signal it produces.

Upon enzymatic cleavage by β-glucosidase, this compound releases a 6-chloro-indoxyl intermediate. This intermediate then undergoes oxidative dimerization to form an insoluble, salmon-pink to red precipitate. inalcopharm.comscbt.cominalcopharm.com This distinct coloration offers a clear alternative to the more common blue color produced by X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) or X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). sigmaaldrich.com This alternative color can be particularly useful in multi-substrate assays where researchers need to distinguish between the activities of different enzymes simultaneously. sigmaaldrich.com

The compound is specifically designed for detecting β-glucosidase, an enzyme of significant interest in various fields. For example, it is used for the detection of yeasts and other microorganisms that possess β-glucosidase activity. biosynth.com The selection of a 6-chloro substitution on the indolyl ring influences the final color of the indigoid dye, providing a specific spectral characteristic for detection. Research into substrates like this compound is driven by the need for a diverse toolkit of enzyme probes that offer high sensitivity, specificity, and a range of detectable outputs for various experimental contexts.

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| This compound | Salmon-Glucoside, Rose-glucoside | C₁₄H₁₆ClNO₆ |

| 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside | X-Gal, BCIG | C₁₄H₁₅BrClNO₆ |

| 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide | X-Gluc | C₁₄H₁₃BrClNO₇ |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside | Magenta-Glc | C₁₄H₁₅BrClNO₆ |

| Indoxyl acetate | - | C₁₀H₉NO₂ |

| Indoxyl butyrate | - | C₁₂H₁₃NO₂ |

| 6-bromo-2-S-methylindoxyl sulfate | Tyrindoxyl sulfate | C₉H₈BrNO₄S |

| 6-Chloro-3-indolyl-b-D-cellobioside | Salmon-cellobioside | C₂₀H₂₆ClNO₁₁ |

Comparison of Common Indolyl-Based Chromogenic Substrates

This interactive table provides a comparison of key features for different indolyl-based chromogenic substrates used in biochemical assays.

| Substrate | Target Enzyme | Resulting Color | CAS Number |

| This compound | β-Glucosidase | Salmon-Pink/Red | 159954-28-6 biosynth.com |

| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue/Greenish-Blue | 7240-90-6 |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase (GUS) | Blue | 18656-89-8 |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) | β-Galactosidase | Red/Magenta | 93863-88-8 |

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Indolyl Glycosides

Methodologies for β-D-Glucopyranoside Linkage Formation

The formation of the β-D-glucopyranoside linkage to the 3-hydroxy position of the indole (B1671886) core is the cornerstone of synthesizing these chromogenic substrates. Historically, methods for this glycosylation have been based on the work of Robertson in 1927, who first synthesized indoxyl-β-D-glucopyranoside (plant indican). nih.gov These classical approaches, often variations of the Michael-type or Mannich-type reactions, typically involve condensing an N-acetylated indoxyl acceptor with a peracetylated glycosyl halide donor, such as acetobromoglucose, in the presence of a base like potassium or sodium hydroxide (B78521) in a solvent mixture like acetone/water. researchgate.netnih.gov

However, these traditional methods are fraught with difficulties, leading chemists to develop more refined and higher-yielding strategies to access these valuable compounds.

The synthesis of indoxyl glycosides is notoriously challenging, a fact documented across numerous studies. researchgate.netmdpi.com These difficulties are particularly pronounced when attempting to synthesize glucose-type structures. nih.govmdpi.comresearchgate.netnih.gov The primary obstacles include:

Low Reactivity: The hydroxyl function of the indoxyl core exhibits low reactivity, making the formation of the glycosidic bond inherently difficult. researchgate.netnih.gov

Low Yields: Consequently, reported yields for these syntheses, especially for glucose derivatives, are often very low. For example, the synthesis of (N-acetyl-5-bromo-4-chloro-indol-3-yl)-2,3,4,6-tetra-O-acetyl-β-ᴅ-glucopyranoside using traditional methods yielded only 15%. researchgate.net

These persistent challenges have spurred the development of novel synthetic routes to improve accessibility and efficiency.

To circumvent the issues of low reactivity and side reactions, researchers have developed innovative approaches centered on the use of specific intermediates. The most successful of these modern strategies employs indoxylic acid esters as key intermediates. researchgate.netnih.govresearchgate.netrsc.org This approach blocks the reactive 2-position of the indole ring, which is a common site for yield-decreasing side reactions. researchgate.net The synthesis using these intermediates is modular and scalable, allowing for the preparation of indoxylic acid esters with various substitution patterns in high yields. researchgate.netrsc.org

The general pathway to these intermediates begins with a substituted aniline, which undergoes a series of reactions including acetylation, oxidation, deprotection, reaction with triphosgene (B27547) to form an isatoic anhydride, and finally N-alkylation to yield the indoxylic acid ester. nih.gov

Historically, 1-acetylindoxyl derivatives were used as the acceptor molecules in glycosylation reactions. nih.gov While this was an improvement over earlier methods, it still suffered from issues of stability and difficult preparation, prompting the shift towards the more robust indoxylic acid ester strategy. nih.govresearchgate.net

A novel, high-yield synthetic pathway leverages the indoxylic acid ester intermediates in a multi-step process. researchgate.netnih.govrsc.org This process involves:

Phase Transfer Glycosylation: The indoxylic acid ester acceptor is glycosylated with a peracetylated glycosyl halide (the donor) under phase-transfer conditions. This step can be performed under common conditions and results in high yields. researchgate.netnih.govrsc.org

Ester Cleavage: The ester group (e.g., an allyl ester) is then cleaved, often using a palladium catalyst. nih.gov

Mild Silver-Mediated Decarboxylation: This key step involves the decarboxylation of the resulting acid to form the peracetylated indoxyl glycoside. researchgate.netnih.govrsc.org Using a mild reagent like silver acetate (B1210297) is crucial for this transformation, and it is important to maintain low temperatures and short reaction times to maximize yield. researchgate.net

Deprotection: The final step is the removal of the acetyl protecting groups from the sugar moiety, typically under Zemplén conditions, to yield the final indoxyl glycoside. researchgate.netnih.gov

Advanced Synthetic Approaches for 6-Chloro-3-indolyl beta-D-glucopyranoside

The advanced synthetic methodology employing indoxylic acid esters is directly applicable to the synthesis of this compound and other halogen-substituted analogs. rsc.org The modular nature of the synthesis allows for the use of appropriately substituted anilines as starting materials to produce the desired halide-substitution pattern on the final indoxyl glycoside. researchgate.netrsc.org

The pathway using an indoxylic acid ester intermediate provides a more efficient and higher-yielding route to this compound compared to older methods that relied on the direct glycosylation of a 1-acetyl-6-chloroindoxyl acceptor. researchgate.netnih.gov This modern approach successfully overcomes the historically low yields associated with glucose-type structures. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Indolyl Glycosides

| Feature | Classical Method (e.g., Robertson) | Advanced Method (Indoxylic Acid Ester) |

|---|---|---|

| Key Acceptor | 1-Acetylindoxyl derivatives | Indoxylic acid esters (e.g., allyl ester) |

| Key Reactions | Base-promoted condensation (e.g., KOH in acetone/water) | Phase-transfer glycosylation, Pd-catalyzed deallylation, Ag-mediated decarboxylation |

| Primary Challenge | Low yields, numerous side reactions, low reactivity of indoxyl -OH | Multi-step process requiring controlled conditions |

| Reported Yields | Often low, e.g., 15-26% for complex glucosides researchgate.net | Significantly improved, good overall yields researchgate.netresearchgate.netrsc.org |

| Applicability | General | Highly suitable for complex and labile carbohydrate structures, including various halide patterns researchgate.netrsc.org |

Design and Synthesis of Novel Indolyl Glycoside Derivatives for Research

The core indolyl glycoside structure can be modified to create novel derivatives for a range of research applications, particularly in medicinal chemistry and chemical biology. digitellinc.comnih.gov The indole scaffold is a privileged structure in drug discovery, and its glycosylated derivatives are of significant interest. rsc.orgdigitellinc.com Synthetic strategies often focus on C-H functionalization or the introduction of new moieties to alter the compound's biological activity or to enable its use as a probe. researchgate.netresearchgate.net

To expand the utility of indolyl glycosides in research, functional handles can be incorporated into their structure. These handles allow for conjugation to other molecules, such as proteins or surfaces, for use in assays and imaging.

Azido Group: The azide (B81097) (N₃) functional group is a versatile handle for "click chemistry," a powerful method for molecular conjugation. The synthesis of azidoindolines can be achieved through several methods, including the dearomatizing azidation of indoles using iodine-based reagents or through organocatalyzed multicomponent cascade reactions involving TMSN₃. mdpi.com These methods can generate 2-azido-3-hydroxyindoline structures, providing a functionalized core that could be subsequently glycosylated. mdpi.com

Hydroxy Group: The introduction of additional hydroxyl groups can be achieved by selecting appropriately substituted starting materials (e.g., a hydroxylated aniline) in the synthetic pathway. These groups can alter solubility and provide points for further derivatization.

Biotin (B1667282) Tethers: Biotin is widely used as a tag for detection and purification due to its high affinity for streptavidin. The synthesis of biotinylated glycosides is a key strategy for creating probes for biological studies. nih.govresearchgate.net A common approach involves synthesizing a linker molecule that contains both the biotin moiety and a reactive group (such as a primary amine or an activated alkyne for click chemistry). umich.edumdpi.com This biotinylated linker can then be attached to the indolyl glycoside, for instance, by modifying the sugar portion of the molecule or by incorporating it during the synthesis of the aglycone. nih.govmdpi.com

Synthesis of Halogenated Indican (B1671873) Derivatives

The synthesis of halogenated indican derivatives, such as 6-Chloro-3-indolyl-β-D-glucopyranoside, involves the strategic introduction of a halogen atom onto the indole ring, followed by glycosylation. These compounds are valuable as chromogenic substrates for detecting glycosidase activity in various fields like biochemistry and molecular biology. nih.gov The enzymatic hydrolysis of the glycosidic bond releases the halogenated indoxyl, which then oxidizes to form a distinctly colored indigo (B80030) dye. nih.gov

The synthesis of these glycosides can be challenging due to the inherent reactivity of the indoxyl core and the potential for side reactions. nih.gov However, several successful strategies have been developed, primarily revolving around the Koenigs-Knorr reaction and its modifications. wikipedia.orgnih.gov This classic method involves the reaction of a glycosyl halide with an alcohol, in this case, a halogenated indoxyl, to form a glycoside. wikipedia.orglibretexts.org

A common synthetic pathway begins with a halogenated isatin (B1672199) or a substituted aniline. For instance, to synthesize a 6-chloro derivative, 6-chloro-1H-indole-2,3-dione (6-chloroisatin) could be a potential starting material. The core challenge lies in the glycosylation of the reactive hydroxyl group of the indoxyl. Direct glycosylation of indoxyls can be inefficient due to their instability and tendency to undergo oxidative dimerization. nih.gov

To circumvent these issues, a more refined approach employs indoxylic acid esters as key intermediates. nih.gov This strategy involves the following general steps:

Preparation of a Halogenated Indoxyl Precursor: A suitably substituted and protected halogenated indoxyl is prepared. This often involves multi-step synthesis starting from commercially available halogenated anilines or other precursors.

Glycosylation: The halogenated indoxyl precursor is coupled with a protected glycosyl donor, typically a peracetylated glycosyl halide like acetobromoglucose. This step is often carried out under phase-transfer conditions or using heavy metal salt promoters like silver carbonate or silver acetate. nih.govwikipedia.org The Koenigs-Knorr reaction, or its modern variants, is frequently employed here. nih.gov The use of an acetyl protecting group on the C2 position of the glucose donor typically directs the stereochemistry to form the desired β-anomer through neighboring group participation. libretexts.org

Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed to yield the final halogenated indolyl glycoside. The Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol, is a common method for this final step. nih.gov

Research into the synthesis of related halogenated indolyl glycosides, such as 5-bromo-indolyl derivatives, provides insight into the reaction conditions. For example, the synthesis of 5-bromo-3-indolyl-β-D-galactopyranoside (X-Gal) follows a similar logic. nih.gov While specific yields for 6-chloro-3-indolyl-β-D-glucopyranoside are not extensively detailed in publicly available literature, the general yields for indolyl glycoside synthesis using modern methods are reported to be high. nih.gov

The table below summarizes key findings and strategies relevant to the synthesis of halogenated indican derivatives.

| Synthetic Strategy | Key Intermediates/Reagents | Typical Conditions | Relevant Findings | Citation |

| Koenigs-Knorr Reaction | Glycosyl halides (e.g., acetobromoglucose), Halogenated Indoxyl | Silver carbonate, Silver oxide, or other heavy metal salts as promoters. | A foundational method for glycoside synthesis. The C2-acetyl group on the glucose donor assists in forming the 1,2-trans (β) glycoside. wikipedia.orglibretexts.org | wikipedia.orglibretexts.org |

| Indoxylic Acid Ester Method | Halogenated indoxylic acid ester, Peracetylated glycosyl halides | Phase-transfer catalysis; Silver-mediated glycosylation. | Overcomes issues of indoxyl instability and low reactivity, leading to high yields of the peracetylated indoxyl glycosides. nih.gov | nih.gov |

| TMSOTf-Catalyzed Koenigs-Knorr | Glycosyl bromides, Alcohol acceptor | Catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), Silver(I) oxide | Greatly accelerates the reaction, allowing it to proceed under mild and practically neutral pH conditions with high yields. nih.gov | nih.gov |

| Halogenation of Precursors | o-Phenylenediamine derivatives, Thionyl chloride | Dichloromethane, Triethylamine | Provides routes to halogenated heterocyclic precursors which can be adapted for indoxyl synthesis. nih.gov | nih.gov |

Enzymatic Hydrolysis Mechanisms of 6 Chloro 3 Indolyl Beta D Glucopyranoside

β-Glucosidase Catalysis of the Glycosidic Bond

The process begins with the specific recognition and binding of 6-Chloro-3-indolyl beta-D-glucopyranoside by a β-glucosidase enzyme (E.C. 3.2.1.21). nih.govnih.gov These enzymes are glycoside hydrolases that catalyze the cleavage of β-glycosidic bonds connecting a carbohydrate to another molecule, which can be another carbohydrate or a non-carbohydrate moiety (an aglycone). nih.govnih.gov

The catalytic mechanism of β-glucosidases involves two key acidic residues at the active site, typically glutamate (B1630785) (Glu) or aspartate (Asp). In a widely accepted two-step mechanism, one acidic residue acts as a general acid, protonating the glycosidic oxygen, while the other acts as a nucleophile. This leads to the cleavage of the bond and the release of the aglycone portion. In the second step, a water molecule, activated by the first residue (now acting as a base), hydrolyzes the enzyme-glycon intermediate, releasing the glucose moiety and regenerating the enzyme for another catalytic cycle. nih.gov This enzymatic action is highly specific for the β-anomeric configuration of the glycosidic bond. nih.gov

Molecular Basis of Indoxyl Aglycone Release

Upon the β-glucosidase-catalyzed hydrolysis of the glycosidic bond in this compound, two products are formed: a glucose molecule and the aglycone, 6-chloro-3-hydroxy-1H-indole (also referred to as 6-chloro-indoxyl). The release of this indoxyl aglycone is the pivotal step that initiates the color-forming reaction. Initially, the 6-chloro-indoxyl molecule is colorless and soluble.

The general principle for indoxyl-based chromogenic substrates is that enzymatic cleavage liberates the indoxyl derivative. google.com This liberated molecule is unstable and poised for the subsequent reaction that leads to color formation. The substitution pattern on the indole (B1671886) ring, in this case, a chlorine atom at the 6-position, influences the final color of the resulting dye.

Oxidative Dimerization to Form Insoluble Chromogenic Product (Rose/Salmon-Pink Indigo (B80030) Dye)

Following its release, the 6-chloro-indoxyl aglycone undergoes a spontaneous, non-enzymatic oxidative dimerization. google.com In the presence of atmospheric oxygen, two molecules of 6-chloro-indoxyl combine to form an insoluble, colored indigo dye. google.com This process involves the formation of a C-C bond between the two indole molecules. nih.govrsc.org

The resulting dimer is a halogenated indigo derivative, specifically 6,6'-dichloro-indigo. This compound is a chromophore that precipitates out of the solution, producing a distinct and localized rose or salmon-pink color. inalcopharm.combiosynth.com This insoluble nature is advantageous in many applications, as it prevents the diffusion of the color, allowing for precise localization of enzymatic activity, such as in bacterial colonies on an agar (B569324) plate. The final color is a direct consequence of the chemical structure of the dimerized indoxyl derivative.

Applications of 6 Chloro 3 Indolyl Beta D Glucopyranoside in Biochemical and Biological Research

Detection and Quantification of β-Glucosidase Activity

The core application of 6-Chloro-3-indolyl beta-D-glucopyranoside is the detection and quantification of β-glucosidase enzyme activity. This is crucial in various fields, from biochemistry to microbiology, for understanding enzyme function and presence.

Spectrophotometric and Colorimetric Assay Development for Enzyme Activity Monitoring

This compound serves as a key reagent in the development of colorimetric assays for β-glucosidase activity. The fundamental principle of this assay is a visually detectable color change initiated by enzymatic action.

The process begins when the enzyme β-glucosidase hydrolyzes the colorless this compound. This enzymatic cleavage releases 6-chloro-indoxyl. In the presence of oxygen, this intermediate compound undergoes an oxidative dimerization process. The resulting dimer is a water-insoluble, salmon-pink or red precipitate. The intensity of this color is directly proportional to the amount of β-glucosidase activity present in the sample, allowing for qualitative and quantitative assessment.

This reaction forms the basis for simple and effective monitoring of enzyme activity. The formation of the insoluble precipitate can be observed visually for qualitative detection or measured using spectrophotometry for quantitative analysis by assessing the absorbance of the colored product.

High-Throughput Screening Methodologies for Enzyme Activity

The distinct colorimetric signal produced by the enzymatic cleavage of this compound makes it well-suited for high-throughput screening (HTS) applications. HTS methodologies allow for the rapid testing of thousands of samples, which is essential for applications such as drug discovery and enzyme engineering.

In a typical HTS setup, the assay is adapted to a multi-well plate format (e.g., 96-well or 384-well plates). Each well can contain a different sample to be tested for β-glucosidase activity or inhibition. The substrate is added to all wells, and after an incubation period, the activity is determined by measuring the color intensity in each well using a microplate reader. This approach enables the efficient screening of large libraries of compounds to identify potential inhibitors or activators of β-glucosidase, or to screen engineered enzyme variants for improved activity.

Enzyme Kinetics Studies Utilizing the Compound

In principle, chromogenic substrates like this compound can be used to study enzyme kinetics. Such studies are vital for characterizing an enzyme's efficiency and its interaction with substrates. Key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

To determine these parameters, a series of experiments would be conducted with varying concentrations of the substrate. The rate of the formation of the salmon-colored product would be measured over time, typically using a spectrophotometer. By plotting the initial reaction rates against the substrate concentrations, the kinetic constants can be calculated. However, detailed kinetic parameters (Kₘ, Vₘₐₓ) for this compound are not prominently available in the reviewed scientific literature, which often focuses on other substrates like p-nitrophenyl beta-D-glucopyranoside for these specific measurements. nih.gov

Microbial Identification and Characterization in Research Settings

In microbiology, identifying and differentiating microorganisms is a fundamental task. This compound is a valuable tool in this context, particularly for organisms that possess the β-glucosidase enzyme.

Application in Chromogenic Culture Media for Microorganism Differentiation

This compound is incorporated into culture media to create chromogenic agars. These media are designed to differentiate microorganisms based on their enzymatic activities. When bacteria or yeasts possessing β-glucosidase are grown on a medium containing this substrate, they hydrolyze it. The subsequent reaction forms the insoluble salmon-pink precipitate, which becomes trapped within the colony.

This results in the colonies of β-glucosidase-positive organisms assuming a distinct salmon or red color, making them easily distinguishable from β-glucosidase-negative organisms, which remain colorless. This technique simplifies the process of identifying specific microbes within a mixed population, providing faster results compared to traditional biochemical tests. google.com It is particularly useful for detecting yeasts and other microorganisms that exhibit β-glucosidase activity. nih.govnih.gov

Detection of Specific Bacterial β-Glucosidases (e.g., Enterobacteriaceae, Enterococci, Listeria spp., E. coli, Coliforms)

The presence of β-glucosidase is a key characteristic of certain bacterial species, and this compound and similar indoxyl-based substrates are used to detect them.

Listeria spp. and Enterococci : All species of Listeria and Enterococcus are known to consistently express β-glucosidase. Therefore, the hydrolysis of a chromogenic β-glucoside substrate is a reliable marker for their presumptive identification. In a comprehensive study evaluating various chromogenic substrates, indoxyl-β-glucosides were shown to be effective in detecting β-glucosidase activity in all tested strains of Listeria spp. and enterococci. This makes media containing these substrates highly effective for screening clinical and food samples for the presence of these important pathogens and indicator organisms.

Enterobacteriaceae : This is a large family of bacteria that includes E. coli and other coliforms. Unlike Listeria and Enterococcus, β-glucosidase activity is not a universal trait across this family. The primary enzymatic markers for coliforms and E. coli are β-galactosidase and β-glucuronidase, respectively. However, β-glucosidase activity varies among different genera and species within the Enterobacteriaceae. Research has shown that a significant portion of Enterobacteriaceae strains (around 72% in one study using a highly sensitive substrate) do possess the enzyme. This allows chromogenic media with β-glucosidase substrates to be used for the differentiation within the Enterobacteriaceae family, helping to distinguish between different members based on their ability to produce colored colonies. For example, genera like Klebsiella and Enterobacter are often β-glucosidase positive.

The table below summarizes the utility of indoxyl-β-glucoside substrates in detecting β-glucosidase activity in various bacterial groups based on research findings.

| Bacterial Group | Presence of β-Glucosidase Activity | Application in Chromogenic Media |

| Listeria spp. | Consistently positive across all species. | Primary identification marker, resulting in colored colonies. |

| Enterococcus | Consistently positive across all species. | Primary identification marker, resulting in colored colonies. |

| Enterobacteriaceae | Variable; present in a majority of strains but not all. | Used for differentiation among different genera. Not a primary group identifier. |

| E. coli | Generally negative for β-glucosidase activity; primary marker is β-glucuronidase. | Substrate helps differentiate it from other β-glucosidase-positive Enterobacteriaceae. |

| Coliforms | Variable; primary marker is β-galactosidase. | Substrate helps in the differentiation of various coliform species. |

Detection of Yeast β-Glucosidase Activity

This compound, also known as Salmon-Glucoside, serves as a key component in chromogenic media designed for the detection of yeasts that exhibit β-glucosidase activity. medchemexpress.comnih.gov The principle of this application is straightforward: the compound is incorporated into a culture medium, where it remains colorless. When yeast colonies possessing the β-glucosidase enzyme grow on this medium, the enzyme cleaves the glucoside bond in the this compound molecule. This enzymatic hydrolysis releases an insoluble salmon-pink or red indolyl derivative. researchgate.netinalcopharm.com The resulting colored precipitate accumulates within and around the yeast colonies, providing a clear visual indicator of enzymatic activity. This method is valuable for screening and identifying specific yeast strains from various samples, including those from intermediate moisture foods. medchemexpress.com

Utility in Environmental Microbiology Research (e.g., water quality, food safety indicators)

In environmental microbiology, the detection of specific enzymatic activities can serve as an indicator for the presence of certain microorganisms, which is crucial for assessing water quality and food safety. β-glucosidase activity is a known marker for various bacteria, including some members of the Enterobacteriaceae family, Enterococcus, and Listeria species. nih.govresearchgate.net Chromogenic substrates, including various indoxyl-β-D-glucosides, are employed for this purpose. researchgate.net The hydrolysis of these substrates by the target enzyme results in a colored product, enabling the identification of specific microbial contaminants. researchgate.net

For instance, the detection of β-glucosidase is relevant in monitoring for fecal contamination and in identifying foodborne pathogens. nih.govnih.gov While many substrates are used to detect β-glucosidase, 6-chloro-3-indolyl-β-D-glucoside is noted for producing a distinct rose-colored product upon hydrolysis, distinguishing it from other substrates like 5-bromo-4-chloro-3-indoxyl-β-D-glucoside (X-Gluc) which forms a blue color. researchgate.net This allows for its potential use in differential media to identify and quantify specific indicator bacteria in environmental samples.

Molecular Biology and Genetic Engineering Applications

The unique properties of this compound make it a valuable tool in molecular biology, particularly in studies involving gene expression and recombinant DNA technology.

Reporter Gene Systems Employing β-Glucosidase

A reporter gene is a gene that researchers attach to a regulatory sequence of another gene of interest. numberanalytics.comberthold.com The expression of the reporter gene is easily measured and serves as a proxy for the activity of the promoter or other regulatory elements being studied. numberanalytics.com The gene encoding the β-glucosidase enzyme can be used as such a reporter. core.ac.ukberthold.com

In this system, the promoter of a gene of interest is fused to the coding sequence of the β-glucosidase gene. numberanalytics.com This construct is then introduced into a host organism, such as bacteria, yeast, or plants, that ideally lacks endogenous β-glucosidase activity. wikipedia.org When the promoter of interest is active, it drives the transcription and subsequent translation of the β-glucosidase enzyme. The presence and activity of this enzyme can then be detected using a chromogenic substrate like this compound. core.ac.uk

Assessment of Gene Expression in Recombinant Systems (e.g., Screening of Bacterial Colonies)

Following the principles of reporter gene systems, this compound is highly effective for screening recombinant bacterial colonies. After transforming bacteria with a plasmid containing a β-glucosidase reporter gene fusion, the bacteria are plated on a medium containing the substrate. vjs.ac.vn

Colonies that have successfully incorporated the plasmid and are expressing the gene of interest (and therefore the β-glucosidase reporter) will hydrolyze the this compound. researchgate.net This enzymatic action produces the characteristic insoluble salmon-pink precipitate, visually distinguishing the positive colonies from the negative ones. inalcopharm.com This provides a rapid and efficient method for assessing gene expression and for the high-throughput screening of genetic libraries to identify clones with desired characteristics. The use of this "Salmon-Glu" substrate offers an alternative color marker to the more common blue color produced by X-Gal in β-galactosidase-based systems. sigmaaldrich.com

Histochemical and Cytochemical Localization Studies

Beyond applications in culture media, indolyl-based glycosides are powerful tools for visualizing enzyme activity directly within the context of cells and tissues.

In Situ Visualization of Enzyme Activity in Biological Tissues and Cells

Histochemistry and cytochemistry are techniques used to determine the location of specific molecules or enzymatic activities within tissue sections or individual cells. nih.gov Indolyl-based substrates, such as 5-Br-4-Cl-3-indoxyl-alpha-D-glucoside, have proven highly suitable for the in situ demonstration of glucosidase enzymes. nih.gov A similar principle applies to β-glucosidase and its corresponding indolyl substrates.

For this application, a tissue section or cell preparation is incubated with this compound. In regions where β-glucosidase is present and active, the substrate is hydrolyzed. The resulting indolyl derivative precipitates out of the solution at the site of the reaction. nih.gov This insoluble, colored product provides a permanent, high-resolution marker that pinpoints the precise subcellular or tissue-level location of the enzyme. This technique has been used to localize glucosidases to specific cellular structures, such as lysosomes or the brush borders of intestinal and kidney cells, providing critical insights into the enzyme's physiological function. nih.govnih.gov

Compound Data Table

| Property | Value | Source(s) |

| Compound Name | This compound | inalcopharm.comdcfinechemicals.com |

| Synonym(s) | Salmon-Glucoside, Salmon-Glu | inalcopharm.comdcfinechemicals.com |

| CAS Number | 159954-28-6 | inalcopharm.comdcfinechemicals.com |

| Molecular Formula | C₁₄H₁₆ClNO₆ | dcfinechemicals.com |

| Molecular Weight | 329.73 g/mol | dcfinechemicals.com |

| Appearance | White to off-white crystalline powder | thermofisher.com |

| Purity | ≥ 98% (TLC) | thermofisher.com |

Methodological Advancements in Cellular Enzyme Mapping

The development of chromogenic substrates like this compound, often referred to as Salmon-Glucoside, has significantly advanced the methodologies for mapping enzyme activity at the cellular level. oup.comthermofisher.com The principle behind its use lies in its enzymatic hydrolysis, which liberates an insoluble salmon-pink or rose-colored indigo (B80030) dye at the site of β-glucosidase activity. oup.comthermofisher.cominalcopharm.com This localized precipitation of the chromogen provides a clear visual marker for the presence and distribution of the enzyme within cells and tissues.

One of the key methodological advancements is the ability to perform multiplex assays, where multiple enzyme activities can be detected simultaneously. For instance, this compound (Rose glucoside) can be used in concert with other chromogenic substrates, such as 5-bromo-4-chloro-3-indolyl β-D-ribofuranoside (X-β-D-ribofuranoside). nih.gov In such a system, cells expressing both β-glucosidase and β-D-ribofuranosidase will produce a mixture of colors, allowing for clear differentiation from cells that express only one or neither of the enzymes. nih.gov This capability is particularly advantageous in microbiology and cell biology for identifying and sorting cell populations based on their enzymatic profiles.

Furthermore, the insoluble nature of the resulting dye makes this substrate suitable for techniques that require signal localization, such as in situ hybridization and immunohistochemistry. The distinct color produced by the cleavage of this compound offers an alternative to the more common blue precipitate from X-Gal, providing flexibility in experimental design, especially in dual-labeling studies where color contrast is essential.

Recent advancements have also explored the use of chromogenic substrates in conjunction with sophisticated analytical techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS). In this approach, the enzymatic conversion of a soluble substrate into an insoluble precipitate acts as a signal enhancer, allowing for highly sensitive detection of biological binding events. While not specifically detailing this compound, the principle can be extended to its use, opening new avenues for quantitative enzyme mapping at a subcellular level.

A comparative study of various chromogenic β-glucosidase substrates, including five indoxylic derivatives, highlighted the importance of selecting the optimal substrate for different bacterial species. This underscores the need for a diverse palette of chromogenic substrates, including this compound, to cater to the specific pH optima and kinetic properties of different β-glucosidases. nih.gov

| Substrate Combination Example | Target Enzyme 1 | Target Enzyme 2 | Expected Outcome for Dual Activity |

| 6-Chloro-3-indolyl β-D-glucopyranoside + 5-bromo-4-chloro-3-indolyl β-D-ribofuranoside | β-glucosidase | β-D-ribofuranosidase | Mixed color precipitate indicating presence of both enzymes |

Studies in Plant Biochemistry and Physiology

In the realm of plant science, this compound serves as an important tool for elucidating the roles of β-glucosidases in various physiological processes. These enzymes are integral to the activation of phytohormones, the release of chemical defenses, and the metabolism of various secondary metabolites. nih.gov The ability to visualize β-glucosidase activity in situ provides valuable insights into these processes.

Investigation of Indole (B1671886) Compound Biosynthesis Pathways

While direct studies utilizing this compound to trace indole compound biosynthesis are not extensively documented, its application can be inferred from its properties as a substrate for β-glucosidases, which are key enzymes in the modification and activation of indole derivatives. Plants synthesize a wide array of indole-containing compounds, including the auxin indole-3-acetic acid (IAA) and various defense compounds, which are often stored as inactive glucoside conjugates.

Research into the biosynthesis of these compounds often involves identifying the enzymes responsible for their activation. For example, the hydrolysis of glucoside conjugates of plant hormones like abscisic acid and auxins by specific β-glucosidases is a critical step in regulating their active levels within the plant. nih.gov By using this compound as a general substrate, researchers can screen for tissues and developmental stages with high β-glucosidase activity, which may then be targeted for more specific analysis of indole-glucoside metabolism.

The study of engineered metabolic pathways in plants, for example, to produce novel halogenated brassinin (B1667508) derivatives (antifungal compounds derived from tryptophan), relies on understanding the native enzymatic landscape. The expression of bacterial halogenases in plants can lead to the production of chlorinated tryptophans, which are then incorporated into the brassinin pathway. The subsequent glycosylation and deglycosylation steps are crucial for the activity and storage of these novel compounds. Chromogenic substrates like this compound could potentially be used to identify endogenous β-glucosidases that might interact with these engineered pathways.

Role in Plant Enzyme Activity Analysis and Metabolite Detection

The primary application of this compound in plant physiology is in the analysis of β-glucosidase activity and the indirect detection of glucosylated metabolites. The in situ localization of enzyme activity allows for the correlation of β-glucosidase presence with specific cell types, tissues, and developmental stages.

For example, real-time fluorogenic assays using resorufin-based glycoside substrates have demonstrated the power of visualizing enzyme activity directly in plant tissues. These studies have successfully mapped xyloglucanase and cellulase/β-glucosidase activities in the stems of Arabidopsis, revealing their high concentration in the secondary cell walls of xylem cells and interfascicular fibers. oup.com Although a different substrate was used, this highlights the methodological approach for which this compound is also well-suited, offering a chromogenic alternative to fluorogenic detection.

β-Glucosidases are known to be involved in plant defense mechanisms through the release of toxic or deterrent compounds from their inactive glucoside precursors upon tissue damage by herbivores or pathogens. By staining plant tissues with this compound, researchers can visualize the locations where these defensive enzymes are stored and activated.

Furthermore, the release of aromatic compounds, which contribute to the flavor and scent of fruits and flowers, is often mediated by β-glucosidases. The analysis of β-glucosidase activity using chromogenic substrates can, therefore, provide insights into the ripening process and the development of desirable sensory qualities in agricultural products.

The table below summarizes findings from studies on plant β-glucosidase activity, for which this compound is a relevant analytical tool.

| Research Area | Plant Process | Role of β-glucosidase | Potential Application of 6-Chloro-3-indolyl β-D-glucopyranoside |

| Plant Development | Cell wall modification | Hydrolysis of cell wall components | Visualization of enzyme activity in growing tissues |

| Phytohormone Regulation | Activation of hormones | Release of active hormones (e.g., auxin, abscisic acid) from glucoside conjugates | Identifying sites of hormone activation |

| Plant Defense | Release of defense compounds | Hydrolysis of glucoside precursors to release toxic aglycones | Mapping the localization of defense-related enzymes |

| Secondary Metabolism | Flavor and aroma development | Release of volatile aromatic compounds from glucosides | Analysis of enzyme activity during fruit ripening |

Comparative Analysis with Other Chromogenic and Fluorogenic Glycoside Substrates

Evaluation of Substrate Specificity and Sensitivity for β-Glucosidase

6-Chloro-3-indolyl-β-D-glucopyranoside, also known as Salmon-Glc, is a chromogenic substrate designed for the detection of β-glucosidase activity. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing the 6-chloro-indoxyl aglycone. This specificity allows for the identification of organisms or the monitoring of reporter gene expression based on the presence of active β-glucosidase.

The sensitivity of indoxyl-based substrates can be exceptionally high. For instance, chemiluminescent assays using indoxyl derivatives have demonstrated the capability to detect enzyme quantities in the attomole (10⁻¹⁹ mol) range. nih.gov The halogenation of the indole (B1671886) ring, as seen in Salmon-Glc, is a critical factor that influences the properties of the resulting dye, which can affect the sensitivity of detection.

While fluorogenic substrates are often several orders of magnitude more sensitive than chromogenic ones for detecting enzyme activity in solution-based assays, chromogenic substrates like Salmon-Glc offer the significant advantage of producing an insoluble precipitate. researchgate.net This property is invaluable for applications where the localization of enzyme activity is important, such as on agar (B569324) plates or in histochemical staining. A comparative study of 11 different chromogenic substrates for β-glucosidase, which included five indoxyl derivatives, demonstrated that substrate performance and sensitivity can vary significantly depending on the bacterial species being tested (e.g., Enterobacteriaceae, enterococci, and Listeria spp.). researchgate.netnih.gov This highlights that the optimal choice of substrate can be application-dependent.

Comparison of Chromogenic Signal Generation Characteristics (e.g., color, precipitation, solubility)

Upon enzymatic cleavage of 6-Chloro-3-indolyl-β-D-glucopyranoside by β-glucosidase, the released 6-chloro-indoxyl molecule undergoes oxidative dimerization in the presence of air. This reaction forms an insoluble, intensely colored 6,6'-dichloro-indigo precipitate. A key characteristic of this particular substrate is the distinct salmon-pink color of the resulting dye. dcfinechemicals.combiosynth.com

The formation of a well-defined, insoluble precipitate is a crucial advantage of indoxyl-based substrates. It allows for the precise localization of enzyme activity, resulting in colored colonies on a culture plate or specific staining in tissues. The insolubility of these precipitates, for example in alcohol and xylenes, also makes them suitable for techniques like immunoblotting and immunocytochemical assays. gbiosciences.com The properties of the final dye, including its color and precipitation characteristics, are heavily influenced by the type and position of halogen substituents on the indoxyl ring.

Interactive Table 1: Signal Characteristics of Various Indolyl Substrates

| Substrate Name | Common Abbreviation | Target Enzyme | Resulting Color | Precipitate Properties |

|---|---|---|---|---|

| 6-Chloro-3-indolyl-β-D-glucopyranoside | Salmon-Glc | β-Glucosidase | Salmon-Pink | Insoluble precipitate |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside | X-Glc | β-Glucosidase | Blue / Green-Blue | Insoluble precipitate |

| 6-Chloro-3-indolyl-β-D-galactopyranoside | Salmon-Gal / Rose-Gal | β-Galactosidase | Salmon-Pink / Rose | Insoluble precipitate |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside | Magenta-Glc | β-Glucosidase | Magenta / Red | Insoluble precipitate |

| 3-Indoxyl-β-D-glucopyranoside | Indoxyl-Glucoside | β-Glucosidase | Blue | Insoluble precipitate |

Advantages and Limitations Relative to Other Indoxyl Glycosides

The choice between 6-Chloro-3-indolyl-β-D-glucopyranoside and other indoxyl glycosides depends largely on the specific experimental context, particularly the need for color differentiation in multiplex assays.

The most widely used chromogenic substrate for β-glucosidase is 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside, or X-Glc. Hydrolysis of X-Glc yields a characteristic blue to green-blue precipitate. glycosynth.co.uksigmaaldrich.com The primary advantage of Salmon-Glc over X-Glc is its different color. The salmon-pink signal of Salmon-Glc provides a distinct alternative to the blue of X-Glc. This is particularly useful in dual-reporter assays. For example, if an experiment uses the β-galactosidase/X-Gal system (which also produces a blue color) to monitor one genetic event, using Salmon-Glc for a β-glucosidase reporter allows for unambiguous differentiation between the two enzyme activities on the same plate.

The direct counterpart to Salmon-Glc is 6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal or Rose-Gal). thermofisher.combiotium.comsigmaaldrich.com Both substrates produce a visually similar salmon-pink precipitate upon hydrolysis. The critical difference lies in their enzyme specificity: Salmon-Glc is a substrate for β-glucosidase, while Salmon-Gal is a substrate for β-galactosidase. This distinction is a significant advantage, enabling the simultaneous or differential detection of two different enzymatic activities. For instance, in microbiology, a medium containing both Salmon-Glc and a contrasting color substrate for β-galactosidase (like X-Gal) can be used to differentiate bacterial or yeast species based on their specific glycosidase expression profiles.

Another alternative for β-glucosidase detection is 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside (Magenta-Glc). As its name suggests, enzymatic cleavage of Magenta-Glc produces a magenta or red-colored precipitate. inalcopharm.com Similar to the comparison with X-Glc, the advantage of Salmon-Glc relative to Magenta-Glc is the availability of a different color in the chromogenic toolbox. The choice between a salmon-pink and a magenta signal allows researchers to select the color that provides the best contrast against the natural pigmentation of their cells or organism, or to design more complex multi-color reporter assays.

The parent compound, unsubstituted 3-indoxyl-β-D-glucopyranoside, also functions as a chromogenic substrate for β-glucosidase, typically yielding a blue indigo (B80030) dye upon hydrolysis. nih.gov However, halogenated indoxyls were developed to improve upon the characteristics of the original substrate. The introduction of halogen atoms (like chlorine at the C-6 position in Salmon-Glc) onto the indole ring generally results in precipitates that are sharper, more intensely colored, and less prone to diffusion. nih.gov This leads to better localization and clearer definition of expressing colonies or tissues. The specific pattern of halogenation fine-tunes the electronic properties of the resulting indoxyl intermediate, which in turn dictates the final color of the dimerized indigo dye, giving rise to the varied palette of chromogenic substrates available today.

Interactive Table 2: Comparative Properties of β-Glucosidase Substrates

| Feature | 6-Chloro-3-indolyl-β-D-glucopyranoside (Salmon-Glc) | 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Glc) | 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside (Magenta-Glc) | 3-Indoxyl-β-D-glucopyranoside |

|---|---|---|---|---|

| Color Signal | Salmon-Pink | Blue / Green-Blue | Magenta / Red | Blue |

| Primary Advantage | Provides color contrast to blue substrates (X-Glc, X-Gal) | Widely used standard, intense blue color | Provides red/magenta color option for multiplexing | Basic structure for indigo formation |

| Key Use Case | Dual-reporter assays where a blue signal is already in use | General detection of β-glucosidase activity | Assays requiring a red/magenta signal for contrast | Histochemical and microbiological detection |

| Precipitate Quality | Sharp, localized precipitate | Sharp, localized precipitate | Sharp, localized precipitate | Can be more diffuse than halogenated versions |

The efficacy of an enzyme substrate is determined by factors such as its specificity, the sensitivity of detection, and the characteristics of the signal produced. 6-Chloro-3-indolyl beta-D-glucopyranoside belongs to the indolyl family of substrates. Upon enzymatic cleavage by β-glucosidase, it releases 6-chloro-3-indoxyl. This intermediate product then undergoes an oxidative dimerization reaction to form an insoluble, distinctly colored salmon-pink precipitate. nih.gov This mechanism of forming a colored, insoluble product at the site of enzyme activity is a hallmark of indolyl-based substrates.

However, a variety of non-indoxyl substrates are also widely used, each with a unique mechanism of action and signal output. A comparative analysis highlights the distinct advantages and applications of each type.

Comparison with Non-Indoxyl Chromogenic/Fluorogenic Substrates

Alizarin-β-D-glucoside: Unlike the dimerization reaction of indoxyls, substrates based on alizarin (B75676) function through metal chelation. Enzymatic hydrolysis releases the alizarin aglycone, which then complexes with metal ions present in the medium, such as ferric (Fe³⁺) or aluminum (Al³⁺) ions. This chelation results in the formation of brightly colored, highly localized precipitates, such as a violet color with ferric ions or a bright red with aluminum ions. nih.gov This ability to produce different colors with different metal ions offers a degree of versatility. nih.gov

Flavone (B191248) Derivatives: Flavonoids, such as apigenin (B1666066) and luteolin, exist naturally as glycosides. nih.gov Certain synthetic flavone glycosides can serve as substrates for β-glucosidase. The hydrolysis of these compounds releases the flavonoid aglycone, which may have different spectrophotometric properties than the glycoside precursor, although they are not typically used for generating intense, insoluble colored precipitates in the same manner as chromogenic substrates like Salmon-Gluc. Their primary application is often in studying the metabolism of natural flavonoids by enzymes. researchgate.net

Esculin (B1671248): Esculin is a naturally occurring coumarin (B35378) glucoside used extensively in microbiology. nih.gov Its hydrolysis by β-glucosidase yields glucose and esculetin (B1671247). nih.gov In a diagnostic test, the resulting esculetin reacts with ferric citrate, which is included in the growth medium, to form a dark brown or black precipitate. nih.govresearchgate.net This distinct color change is a reliable indicator for identifying bacteria possessing β-glucosidase activity, such as Enterococci. nih.gov

8-Hydroxyquinoline Derivatives: 8-Hydroxyquinoline-β-D-glucopyranoside (8-HQG) operates on a principle similar to esculin and alizarin substrates. When hydrolyzed by β-glucosidase, it releases 8-hydroxyquinoline. This product then chelates with ferric ions in the medium to form a non-diffuse black pigment at the site of enzymatic activity. While effective, these substrates have been noted to exhibit some toxicity towards Gram-positive bacteria, which could limit their application in certain microbiological assays.

The following table provides a comparative summary of these substrates:

Table 1: Comparison of β-Glucosidase Chromogenic Substrates

| Substrate | Family/Type | Detection Principle | Final Product Color | Key Characteristics |

|---|---|---|---|---|

| 6-Chloro-3-indolyl β-D-glucopyranoside (Salmon-Gluc) | Indolyl | Enzymatic cleavage followed by oxidative dimerization of the released indoxyl. | Salmon-pink / Rose nih.gov | Produces a distinct, insoluble precipitate. Useful for dual-enzyme assays due to its unique color. |

| Alizarin-β-D-glucoside | Anthraquinone | Enzymatic cleavage releases alizarin, which chelates with metal ions. | Violet (with Fe³⁺), Red (with Al³⁺) nih.gov | Color can be modulated by the choice of metal ion. nih.gov |

| Esculin | Coumarin Glycoside | Enzymatic cleavage releases esculetin, which reacts with ferric ions. | Dark brown / Black researchgate.net | A classic substrate for bacterial identification, particularly for Enterococcus and Group D Streptococcus. nih.govnih.gov |

| 8-Hydroxyquinoline-β-D-glucopyranoside (8-HQG) | Quinoline | Enzymatic cleavage releases 8-hydroxyquinoline, which chelates with ferric ions. | Black | Produces a non-diffuse precipitate. May have some toxicity to Gram-positive bacteria. |

Integration in Multiplexed Enzymatic Detection Systems for Simultaneous Visualization of Multiple Activities

A significant advantage of the diverse palette of chromogenic substrates is the ability to design multiplexed assays, where multiple enzymatic activities can be detected and differentiated simultaneously within a single sample or on one culture plate. This capability is crucial for applications in microbial identification, molecular cloning, and histochemistry, as it increases throughput and provides more comprehensive information from a single experiment.

The principle of a multiplexed chromogenic assay relies on using multiple enzyme-specific substrates that, upon hydrolysis, produce distinctly different colored precipitates. By observing the combination of colors that develop, researchers can identify the presence of specific enzymes.

This compound (Salmon-Gluc) is particularly well-suited for such systems due to the unique salmon-pink color of its final product. This color is easily distinguishable from the blue precipitate generated by the widely used β-galactosidase substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) and the black or brown colors from esculin or 8-HQG.

A prime example of this application is the simultaneous detection of β-glucosidase and β-glucuronidase (GUS) activity. By incorporating both Salmon-Gluc and a substrate for β-glucuronidase like X-GlcA (5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid) into an agar medium, colonies expressing only β-glucosidase will appear pink, those expressing only β-glucuronidase will appear blue, and colonies expressing both enzymes will appear purple or have a mixed coloration. This allows for rapid and direct visual screening of different microbial phenotypes on a single plate. Similarly, the galactoside variant, Salmon-Gal, can be combined with X-Gal for dual detection of different enzymatic activities. The ability to combine these substrates enhances the power of reporter gene assays in molecular biology and diagnostic microbiology. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Indolyl Glycoside Probes with Enhanced Characteristics

The quest for more sensitive and versatile detection systems drives the development of new indolyl glycoside probes. Research is focused on improving sensitivity, generating novel color responses, and engineering fluorescent properties.

Improved Sensitivity and Novel Color Responses: While the blue color of X-Gal is iconic, other chromogenic substrates offer different hues. For instance, 6-Chloro-3-indolyl-β-D-galactopyranoside, also known as Salmon-Gal, produces a salmon-pink color upon enzymatic cleavage. inalcopharm.com This provides an alternative for distinguishing between different enzymatic activities on the same plate or for applications where a blue color may be less desirable. The development of a broader palette of colored products from indolyl glycosides is a continuing area of interest. scbt.comdcfinechemicals.com

Fluorescent Properties: A significant leap forward involves the creation of fluorogenic substrates. researchgate.net Unlike chromogenic substrates that produce a colored precipitate, fluorogenic substrates yield a fluorescent product upon enzymatic action. nih.gov This allows for more sensitive detection and quantification of enzyme activity, often without the need for cell lysis. nih.gov Fluorescent probes are particularly valuable for real-time imaging in living cells and organisms. nih.gov The design of novel fluorogenic probes, such as those based on fluorescein (B123965) or flavonol, is an active area of research. researchgate.netresearchgate.netthermofisher.com These probes can be engineered to have large Stokes shifts, minimizing self-reabsorption and allowing for detection over a wider range of concentrations. researchgate.net

Table 1: Comparison of Chromogenic and Fluorogenic Substrates

| Feature | Chromogenic Substrates (e.g., 6-Chloro-3-indolyl beta-D-glucopyranoside) | Fluorogenic Substrates |

|---|---|---|

| Detection Principle | Enzymatic cleavage releases a chromophore that forms a colored precipitate. dcfinechemicals.com | Enzymatic cleavage releases a fluorophore that emits light upon excitation. nih.gov |

| Sensitivity | Generally lower | Generally higher |

| Quantification | Can be quantified spectrophotometrically, but precipitation can be a limitation. dcfinechemicals.com | Easily quantifiable through fluorescence intensity measurements. nih.gov |

| Live-Cell Imaging | Possible, but the precipitate can be toxic or disruptive to cells. | Well-suited for real-time imaging in living cells. nih.gov |

| Examples | X-Gal (blue), Salmon-Gal (salmon-pink) inalcopharm.com | Fluorescein di-β-D-glucuronide (FDGlcU), Flavonol-based probes researchgate.netnih.gov |

Advanced Applications in Enzyme Engineering and Directed Evolution Studies

Indolyl glycosides are valuable tools in enzyme engineering and directed evolution, processes used to create new enzymes or improve existing ones. nih.gov In directed evolution, a gene encoding an enzyme is mutated to create a library of variants. csic.es These variants are then screened for improved or novel activities.

Chromogenic substrates like this compound provide a straightforward, high-throughput screening method. csic.es Bacterial colonies expressing more active enzyme variants will produce a more intense color, allowing for easy identification and selection. This approach has been used to evolve enzymes with enhanced thermostability, altered substrate specificity, and improved catalytic efficiency. nih.gov The development of glycosynthases, which are engineered glycosidases that catalyze the formation of glycosidic bonds, has also benefited from screening methods using these substrates. researchgate.net

Integration with High-Resolution Imaging Techniques for Spatiotemporal Enzyme Activity Mapping

A major frontier in cell biology is the ability to map enzyme activity within living cells and tissues with high spatial and temporal resolution. nih.govnih.gov Chromogenic and fluorogenic indolyl glycosides are being integrated with advanced imaging techniques to achieve this. nih.gov

By using fluorescent indolyl glycoside probes, researchers can visualize not just where an enzyme is located, but where it is active. researchgate.net This is crucial because the location of a protein does not always correlate with its activity. nih.gov Techniques like fluorescence microscopy and mid-infrared photothermal imaging enable the real-time tracking of enzyme activity in living systems, from single cells to whole organisms like C. elegans. nih.gov This allows for the study of dynamic cellular processes, such as apoptosis, and the investigation of how enzyme activity changes in response to various stimuli. nih.gov The development of probes that can be covalently linked to proteins upon enzymatic activation further enhances the ability to map enzyme activity with high precision. researchgate.net

Theoretical and Computational Studies of Substrate-Enzyme Interactions and Chromophore Formation

Understanding the precise mechanisms of how indolyl glycosides interact with enzymes and how the resulting chromophore is formed is essential for designing improved substrates. nih.gov Theoretical and computational studies, such as density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) calculations, are being employed to investigate these processes at the molecular level. nih.govrsc.org

These studies can model the binding of the substrate to the enzyme's active site, elucidating the key amino acid residues involved in catalysis. nih.govresearchgate.net They can also simulate the multi-step process of chromophore formation, which typically involves cyclization, oxidation, and dehydration steps. rsc.org By understanding the energetics and intermediates of these reactions, researchers can predict how modifications to the substrate or the enzyme will affect the efficiency of color or fluorescence generation. nih.govrsc.org This knowledge can guide the rational design of next-generation probes with enhanced properties.

Exploration of Biosynthesis of Halogenated Indoxyl Glycosides in Engineered Biological Systems

The natural world is a rich source of halogenated compounds with diverse biological activities. nih.gov While many indolyl glycosides are produced synthetically, there is growing interest in exploring the biosynthesis of these molecules in engineered biological systems. nih.govnih.gov

Synthetic biology approaches can be used to introduce the necessary biosynthetic pathways into microorganisms like E. coli or yeast. youtube.comlbl.gov This could involve heterologously expressing halogenating enzymes, such as haloperoxidases, along with glycosyltransferases that attach the sugar moiety. nih.govnih.gov Engineered microbial systems offer the potential for more sustainable and cost-effective production of known indolyl glycosides and could also be used to create novel halogenated derivatives with unique properties. The ability to produce these compounds biologically opens up new avenues for drug discovery and the development of advanced diagnostic tools. nih.govnih.gov

Q & A

Q. How does this compound compare to fluorogenic substrates in live-cell imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。